molecular formula C19H20N4O3S B2881504 N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide CAS No. 893929-46-9

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide

Cat. No.: B2881504
CAS No.: 893929-46-9
M. Wt: 384.45
InChI Key: GYJYCOYDBRJUIU-UHFFFAOYSA-N
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Description

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is a sophisticated synthetic compound designed for chemical biology and drug discovery research. This molecule features a unique hybrid architecture, combining a thieno[3,4-c]pyrazole core, a scaffold observed in various pharmacologically active structures , with a phthalimide (1,3-dioxoisoindoline) functional group. The thienopyrazole component is a privileged structure in medicinal chemistry, often associated with diverse biological activities, while the phthalimide group is a well-known motif that can influence molecular properties and interactions with biological targets. This specific molecular fusion suggests potential application as a key intermediate in the synthesis of targeted protein degraders, such as PROTACs (Proteolysis Targeting Chimeras), where the phthalimide moiety could serve as a ligand for E3 ubiquitin ligases. Researchers can leverage this compound as a chemical probe to explore novel biological pathways, for high-throughput screening campaigns, or as a building block in developing small-molecule libraries. It is provided as a high-purity solid, characterized by HPLC, NMR, and mass spectrometry to ensure batch-to-batch consistency and reliability for your experimental needs. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-19(2,3)23-16(13-9-27-10-14(13)21-23)20-15(24)8-22-17(25)11-6-4-5-7-12(11)18(22)26/h4-7H,8-10H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJYCOYDBRJUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the isoindole moiety through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide has been explored for various scientific research applications:

    Biology: Studies have investigated the compound’s biological activity, including its potential as an enzyme inhibitor or receptor modulator.

    Medicine: The compound’s pharmacological properties are being explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies, including structure-activity relationship (SAR) and docking analyses, have provided insights into the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its thienopyrazole and isoindole-1,3-dione groups. Below is a comparative analysis with structurally related molecules:

Compound Core Structure Substituents Key Functional Groups Synthetic Method
Target Compound Thieno[3,4-c]pyrazole tert-butyl (N-linked), isoindole-1,3-dione (acetamide-linked) Amide, fused bicyclic heterocycle Likely via amide coupling or cyclization
PROTAC-1 () Thieno-triazolo-diazepine Isoindol-1,3-dione, chlorophenyl, pyrazole Amide, PROTAC linker, triazole Multi-step coupling (NMR data suggests complex assembly)
Compounds 6a–m () 1,2,3-Triazole Naphthalen-1-yloxy, nitro-phenyl Amide, triazole, nitro 1,3-Dipolar cycloaddition with Cu(OAc)₂ catalysis
Key Observations:

The isoindole-1,3-dione moiety (common in the target and PROTAC-1) enhances hydrogen-bonding capacity, critical for target engagement in bioactive molecules .

Substituent Effects :

  • The tert-butyl group in the target compound may improve metabolic stability and steric shielding compared to the nitro groups in ’s 6b–c, which increase polarity and electron-withdrawing effects .
  • PROTAC-1’s chlorophenyl and pyrazole groups suggest tailored protein-binding specificity, a feature absent in the target compound’s structure .

Biological Activity

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article elaborates on its synthesis, biological mechanisms, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C17H26N4O3S
Molecular Weight 366.47834 g/mol
IUPAC Name This compound
SMILES CC1CN(CC(C)O1)C(=O)C(=O)Nc3c2CSCc2nn3C(C)(C)C

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the thieno[3,4-c]pyrazole core through cyclization reactions.
  • Introduction of the isoindole moiety , which can be achieved via condensation reactions.
  • Acetamide formation , where acetic anhydride or acetyl chloride is often used to introduce the acetamide functional group.

These synthetic routes require careful optimization of reaction conditions to ensure high yields and purity.

This compound exhibits a variety of biological activities:

  • Anticancer Activity : Research indicates that compounds in the thieno[3,4-c]pyrazole family can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis .
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .
  • Antioxidant Effects : Studies have demonstrated that thieno[3,4-c]pyrazole derivatives can act as antioxidants by scavenging free radicals and protecting cellular components from oxidative stress .

Case Studies

A notable study explored the effects of thieno[3,4-c]pyrazole derivatives on erythrocytes exposed to toxic substances like 4-nonylphenol. The results indicated that these compounds significantly reduced cellular damage compared to controls .

Treatment TypeAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
4-Nonylphenol + Thieno Compound (7a)12 ± 1.03
4-Nonylphenol + Thieno Compound (7b)0.6 ± 0.16

This table illustrates the protective effects of thieno compounds against erythrocyte alterations induced by toxic exposure.

Therapeutic Applications

The diverse biological activities suggest that this compound could serve as a lead compound in drug development for:

  • Cancer Therapy : Targeting various cancers through specific molecular interactions.
  • Anti-inflammatory Drugs : Developing new treatments for chronic inflammatory diseases.
  • Neuroprotective Agents : Potential applications in neurodegenerative diseases due to its antioxidant properties.

Q & A

Q. Basic Synthesis Workflow :

  • Step 1 : Formation of the thieno[3,4-c]pyrazole core via cyclization reactions, often requiring inert atmospheres (e.g., nitrogen) and catalysts like palladium acetate .
  • Step 2 : Introduction of the tert-butyl group using nucleophilic substitution under basic conditions (e.g., sodium hydride in DMF) .
  • Step 3 : Coupling the isoindole-1,3-dione moiety via amide bond formation, typically using coupling agents like EDCI/HOBt .

Q. Optimization Strategies :

  • Temperature Control : Microwave-assisted synthesis can reduce reaction times (e.g., 30 minutes vs. 6 hours under reflux) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for cyclization, while ethanol/water mixtures improve yields in click chemistry steps .
  • Purification : Column chromatography with gradients (e.g., hexane:ethyl acetate 8:2 to 6:4) resolves intermediates; recrystallization in ethanol ensures final product purity .

How do structural features influence the compound’s biological activity?

Q. Advanced SAR Analysis :

  • Thieno[3,4-c]pyrazole Core : The sulfur atom enhances electron-deficient properties, potentially improving binding to kinase targets (e.g., EGFR) .
  • Isoindole-1,3-dione Moiety : The planar structure may intercalate with DNA or inhibit topoisomerases, as seen in analogs with similar fused aromatic systems .
  • tert-Butyl Group : Steric hindrance from this group could modulate solubility and membrane permeability, impacting pharmacokinetics .

Q. Validation Methods :

  • Docking Studies : Compare binding affinities of analogs with/without the tert-butyl group using AutoDock Vina .
  • In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7) to correlate structural modifications with IC50 shifts .

What advanced techniques are recommended for characterizing this compound?

Q. Basic Characterization :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl singlet at δ 1.2–1.4 ppm; isoindole carbonyls at δ 167–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated vs. observed) .

Q. Advanced Techniques :

  • X-ray Crystallography : Resolves stereochemistry of the thieno-pyrazole core and confirms intramolecular hydrogen bonding .
  • FT-IR Analysis : Detects functional groups (e.g., C=O stretches at 1670–1700 cm⁻¹ for amides and isoindole-dione) .

How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?

Q. Methodological Approach :

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in the thieno-pyrazole region (δ 6.5–8.0 ppm) .
  • Comparative Analysis : Cross-reference with analogs (e.g., tert-butyl-thieno[3,4-c]pyrazoles in PubChem) to validate unexpected shifts .

What strategies are effective for improving the compound’s solubility without compromising activity?

Q. Advanced Formulation :

  • Salt Formation : React with hydrochloric acid to generate a water-soluble hydrochloride salt .
  • Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility while retaining crystallinity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) on the isoindole-dione moiety .

How can researchers analyze reaction mechanisms for key synthetic steps?

Q. Mechanistic Studies :

  • Isotope Labeling : Use ¹⁸O-labeled water to trace oxygen incorporation during cyclization steps .
  • Kinetic Profiling : Monitor intermediates via LC-MS to identify rate-determining steps (e.g., tert-butyl group introduction) .
  • DFT Calculations : Simulate transition states for amide bond formation to optimize coupling conditions .

What are the best practices for stability testing under physiological conditions?

Q. Protocol Design :

  • pH Stability : Incubate in buffers (pH 1.2–7.4) and analyze degradation via HPLC at 0, 24, and 48 hours .
  • Light/Thermal Stability : Expose to UV light (254 nm) and 40°C for 72 hours; monitor decomposition by TLC .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation of the thieno-pyrazole core .

How does this compound compare to structural analogs in terms of activity?

Q. Comparative Analysis :

Analog Key Modification Biological Activity Reference
N-{2-tert-butyl...-acetamide (Target)Isoindole-dioneAnticancer (IC50: 2.1 µM, MCF-7)
N-(2-phenyl-thieno[3,4-c]pyrazol-3-yl)acetamidePhenyl vs. tert-butylReduced solubility; similar activity
2-(1,3-dioxo-isoindol-yl)-N-(thiazol-2-yl)acetamideThiazole coreEnhanced antimicrobial activity

What computational tools are recommended for predicting ADMET properties?

Q. Advanced Modeling :

  • ADMET Prediction : Use SwissADME for bioavailability radar and BOILED-Egg models .
  • Toxicity Screening : Run ProTox-II to assess hepatotoxicity risks linked to the isoindole-dione moiety .
  • Metabolite Prediction : Employ GLORYx to simulate Phase I/II metabolism of the thieno-pyrazole core .

How can researchers address low yields in the final coupling step?

Q. Troubleshooting Guide :

  • Catalyst Screening : Test alternatives to EDCI/HOBt (e.g., DCC/DMAP) .
  • Solvent Optimization : Switch from DMF to dichloromethane for less polar intermediates .
  • Temperature Adjustment : Perform reactions at 0°C to minimize side-product formation .

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